1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
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Description
Comprehensive Analysis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
The compound 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is a derivative of benzoimidazole, which is a heterocyclic compound consisting of a fusion of benzene and imidazole. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity due to the presence of the benzoimidazole core, which is known to be a significant pharmacophore in medicinal chemistry.
Synthesis Analysis
While the specific synthesis of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is not detailed in the provided papers, similar benzoimidazole derivatives have been synthesized through various methods. For instance, the synthesis of 2-(1H-benzoimidazol-2-yl)-phenol derivatives was achieved using 2-hydroxy aromatic aldehydes with aromatic 1,2-diamine in the presence of manganese(III) acetate at room temperature . This suggests that the synthesis of the compound may also involve the use of aromatic aldehydes and diamines, possibly with a metal acetate catalyst.
Molecular Structure Analysis
The molecular structure of benzoimidazole derivatives is characterized by the presence of a benzoimidazole moiety, which can be further modified to introduce various substituents that affect the compound's properties. For example, the Schiff base (E)-2-[(benzo[d]thiazol-2-ylimino)methyl]phenol was synthesized and its structure was examined crystallographically, revealing the presence of either the enol-imine or keto-amine forms related to hydrogen bonding . This indicates that the molecular structure of benzoimidazole derivatives can exhibit tautomerism, which may also be relevant for the compound under analysis.
Chemical Reactions Analysis
Benzoimidazole derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives were transformed into 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives by reaction with ammonia, primary amines, or hydrazine . This demonstrates the reactivity of the benzoxazole moiety, which is structurally similar to benzoimidazole, suggesting that the compound may also undergo reactions with nucleophiles such as ammonia or amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoimidazole derivatives can be influenced by substituents on the benzoimidazole ring. For example, the antioxidative activity of a synthesized 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl)ethoxy)-4′-methoxy isoflavone was investigated, showing good capacity in scavenging free radicals . This indicates that the benzoimidazole derivatives can possess significant biological activities, which may also be expected for the compound under discussion. Additionally, the fluorescent properties of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives were investigated, suggesting that the compound may also exhibit fluorescence, which could be useful in various applications .
Scientific Research Applications
Antimicrobial Properties
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine derivatives have been explored for their antimicrobial properties. For instance, the synthesis of 1H-benzoimidazol-2-ylamine derivatives revealed significant antimicrobial activities. This includes research on compounds with potential for treating bacterial and fungal infections (Benvenuti et al., 1997), (Salahuddin et al., 2017), (El-Meguid, 2014).
Luminescent Properties
The compound and its derivatives have been studied for their luminescent properties, particularly in the context of phosphorescent materials and lanthanide complexes. This includes the development of iridium complexes with reduced concentration quenching effects and their potential applications in electrophosphorescence devices (Zhang et al., 2013), and the exploration of luminescent lanthanide complexes for potential applications in sensing and imaging (Yang et al., 2011).
Antihypertensive Activity
There is research indicating the potential antihypertensive activity of 1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine derivatives. These studies have synthesized novel compounds and evaluated their effectiveness in reducing blood pressure (Sharma et al., 2010).
Antioxidative Activity
The antioxidative properties of derivatives have also been a focus, with studies indicating their effectiveness in scavenging free radicals. This suggests potential applications in fields like aging and chronic diseases (Wang, 2009).
properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-12-6-8-13(9-7-12)21-11-10-19-15-5-3-2-4-14(15)18-16(19)17/h2-9H,10-11H2,1H3,(H2,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGVGMUAVYHSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354747 |
Source
|
Record name | 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine | |
CAS RN |
325822-94-4 |
Source
|
Record name | 1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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